Cyclododéca-1,5,9-triène

Vue d'ensemble

Description

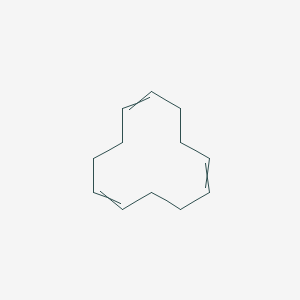

Cyclododeca-1,5,9-triene is a cyclic triene with the molecular formula C₁₂H₁₈. It is a colorless liquid that is primarily used as a precursor in the production of various industrial chemicals. This compound is known for its unique structure, which consists of a twelve-membered ring with three double bonds positioned at the 1, 5, and 9 locations. Cyclododeca-1,5,9-triene is notable for its applications in the synthesis of specialty chemicals and polymers .

Applications De Recherche Scientifique

Cyclododeca-1,5,9-triene has a wide range of applications in scientific research and industry:

Mécanisme D'action

Target of Action

Cyclododeca-1,5,9-triene is a chemical compound that primarily targets the process of trimerization of butadiene . This process is technically the most important process giving access to medium-ring compounds .

Mode of Action

The compound interacts with its targets through a process known as selective trimerization . This process is catalyzed by TiCl4 and ethylaluminum sesquichloride . The interaction results in the formation of 1,5,9-cyclododecatriene .

Biochemical Pathways

The primary biochemical pathway affected by Cyclododeca-1,5,9-triene is the trimerization of butadiene . The downstream effects of this pathway include the production of laurolactam and polyamide-12, which are important specialty engineering plastics for automotive applications . It is also used for the production of macrocyclic musks and agrochemicals .

Pharmacokinetics

It’s known that the compound may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .

Result of Action

The molecular and cellular effects of Cyclododeca-1,5,9-triene’s action primarily involve the formation of 1,5,9-cyclododecatriene . This compound is a key intermediate in the production of several important substances, including laurolactam, polyamide-12, macrocyclic musks, and certain agrochemicals .

Action Environment

The action, efficacy, and stability of Cyclododeca-1,5,9-triene can be influenced by various environmental factors. For instance, the presence of strong oxidizing agents can cause it to react vigorously . Additionally, the presence of catalysts or initiators can trigger exothermic addition polymerization reactions .

Analyse Biochimique

Biochemical Properties

Cyclododeca-1,5,9-triene may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas

Cellular Effects

It is known to be toxic by skin absorption and ingestion and irritating to skin and eyes .

Molecular Mechanism

It may undergo exothermic addition polymerization reactions in the presence of various catalysts such as acids or initiators .

Temporal Effects in Laboratory Settings

It is known that the yield of Cyclododeca-1,5,9-triene through cyclotrimerization of butadiene is often greater than 80% .

Metabolic Pathways

It is known that Cyclododeca-1,5,9-triene is the raw material for the production of dodecanedioic acid through hydrogenation to cyclododecane followed by air oxidation in the presence of boric acid at elevated temperatures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclododeca-1,5,9-triene is typically synthesized through the cyclotrimerization of butadiene. This reaction is catalyzed by a mixture of titanium tetrachloride and an organoaluminum co-catalyst, such as ethylaluminum sesquichloride . The reaction conditions usually involve moderate temperatures and pressures to facilitate the formation of the twelve-membered ring.

Industrial Production Methods: The industrial production of cyclododeca-1,5,9-triene follows a similar synthetic route. The process involves the trimerization of butadiene in the presence of titanium tetrachloride and ethylaluminum sesquichloride. This method has been commercially used since the 1960s and has undergone various optimizations to improve yield and efficiency . The production capacity for cyclododeca-1,5,9-triene has grown significantly, with several large-scale plants operating globally .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclododeca-1,5,9-triene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive with strong oxidizing agents and can undergo exothermic addition polymerization reactions in the presence of catalysts or initiators .

Common Reagents and Conditions:

Substitution: It can react with various reagents to form substituted derivatives, depending on the reaction conditions and catalysts used.

Major Products:

1,2-Epoxy-5,9-cyclododecadiene: Formed through epoxidation reactions.

Cyclododecane: Produced via hydrogenation.

Dodecanedioic Acid: Obtained through further oxidation of cyclododecane.

Comparaison Avec Des Composés Similaires

Cyclododeca-1,5,9-triene can be compared with other cyclic trienes and related compounds:

Cyclododecatriene: This compound has several isomers, including trans, trans, cis-1,5,9-cyclododecatriene, which is used in the production of nylon-12.

Cyclododecane: A hydrogenated derivative of cyclododeca-1,5,9-triene, used in the production of dodecanedioic acid.

1,2,4-Trivinylcyclohexane: Formed as a minor product in the isomerization of cyclododeca-1,5,9-triene under photochemical conditions.

Cyclododeca-1,5,9-triene is unique due to its specific reactivity and applications in the synthesis of high-value chemicals and materials. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in both research and industrial settings.

Activité Biologique

Cyclododeca-1,5,9-triene (CDT) is a cyclic hydrocarbon with significant potential in various biological applications, particularly in the fields of medicinal chemistry and catalysis. This article explores the biological activity of CDT, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C₁₂H₁₈

- Molecular Weight : 162.27 g/mol

- CAS Number : 706-31-0

CDT is characterized by its unique structure, featuring three double bonds located at positions 1, 5, and 9 of the cyclododecane ring. This configuration contributes to its reactivity and potential biological interactions.

1. Pharmaceutical Applications

CDT serves as a precursor in the synthesis of various pharmaceutical compounds due to its ability to undergo diverse chemical reactions. Its structural properties allow for modifications that can enhance pharmacological activities.

| Compound | Activity | Reference |

|---|---|---|

| CDT derivatives | Antitumor activity | |

| CDT-based ligands | Coordination chemistry | |

| CDT isomers | Isomerization and catalytic properties |

2. Reactivity and Complex Formation

Research has shown that CDT can form complexes with transition metals, which may exhibit interesting biological properties. For instance, the interaction between CDT and Ru₃(CO)₁₂ leads to the formation of several complexes with potential applications in catalysis and materials science.

- Complexes Identified :

- HRu₃(CO)₉(C₁₂H₁₅)

- HRu₃(CO)₉(C₁₂H₁₇)

- Ru₄(CO)₁₀(C₁₂H₁₆)

These complexes have been characterized using spectroscopic methods, revealing insights into their structural and electronic properties .

3. Isomerization Studies

The isomerization of CDT has been studied under various conditions, including photochemical and metal-catalyzed processes. Both methods promote cis-trans isomerization of the double bonds in CDT, which could influence its biological activity.

- Photochemical Reaction : Yields a low amount of 1,2,4-trivinylcyclohexane.

- Metal Catalysis : Enhances the yield of specific isomers significantly .

Case Study 1: Antitumor Activity of CDT Derivatives

A study investigated the antitumor activity of synthesized CDT derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents.

- Methodology : In vitro assays were conducted on human cancer cell lines.

- Findings : Some derivatives showed IC50 values in the low micromolar range, indicating potent antitumor activity .

Case Study 2: Coordination Chemistry Applications

In coordination chemistry, CDT has been utilized to create novel metal complexes that demonstrate unique catalytic properties. These complexes have shown promise in facilitating reactions such as hydrogenation and oxidation.

Propriétés

Numéro CAS |

4904-61-4 |

|---|---|

Formule moléculaire |

C12H18 |

Poids moléculaire |

162.27 g/mol |

Nom IUPAC |

(5E,9E)-cyclododeca-1,5,9-triene |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8? |

Clé InChI |

ZOLLIQAKMYWTBR-MBKAWSJDSA-N |

SMILES |

C1CC=CCCC=CCCC=C1 |

SMILES isomérique |

C1C=CCC/C=C/CC/C=C/C1 |

SMILES canonique |

C1CC=CCCC=CCCC=C1 |

Point d'ébullition |

447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |

Color/Form |

Colorless Liquid |

Densité |

0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |

Point d'éclair |

160 °F (USCG, 1999) 71 °C 88 °C closed cup |

melting_point |

-0.4 °F (USCG, 1999) -17 °C |

Key on ui other cas no. |

676-22-2 4904-61-4 |

Description physique |

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |

Pictogrammes |

Acute Toxic; Environmental Hazard |

Solubilité |

In water, 0.47 mg/L at 25 °C (est) |

Synonymes |

1,5,9-cyclododecatriene c-CDDT cyclododecatriene |

Pression de vapeur |

0.08 [mmHg] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.